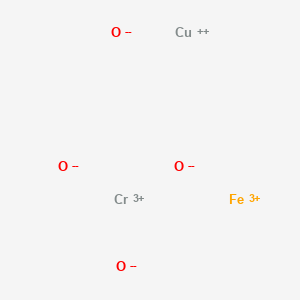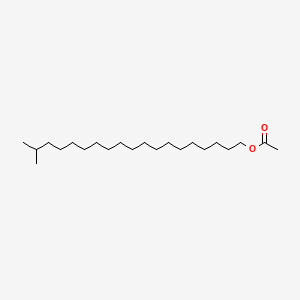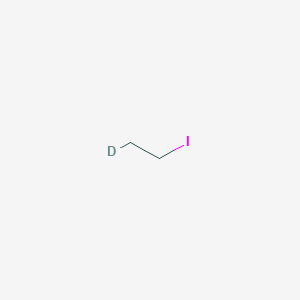
Iodoethane-2-D1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Iodoethane-2-D1, also known as ethyl iodide, is an organoiodine compound with the chemical formula C2H5I. It is a colorless liquid with a characteristic odor and is used primarily as an ethylating agent in organic synthesis. The compound is notable for its reactivity and is often employed in various chemical reactions due to the presence of the iodine atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Iodoethane-2-D1 can be synthesized through several methods. One common method involves the reaction of ethanol with iodine and red phosphorus. The reaction proceeds as follows:
C2H5OH+I2+P→C2H5I+H3PO3
This method requires careful control of reaction conditions, including temperature and the molar ratios of reactants, to ensure high yield and purity of the product.
Industrial Production Methods
In industrial settings, this compound is often produced by the reaction of ethylene with hydrogen iodide. This method is advantageous due to its scalability and efficiency:
C2H4+HI→C2H5I
The reaction is typically carried out in the presence of a catalyst and under controlled temperature and pressure conditions to optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
Iodoethane-2-D1 undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The iodine atom in this compound can be replaced by other nucleophiles, such as hydroxide ions, to form ethanol.
Elimination Reactions: Under basic conditions, this compound can undergo elimination to form ethene.
Reduction: this compound can be reduced to ethane using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Elimination Reactions: Potassium hydroxide (KOH) in ethanol.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Ethanol (C2H5OH)
Elimination Reactions: Ethene (C2H4)
Reduction: Ethane (C2H6)
Aplicaciones Científicas De Investigación
Iodoethane-2-D1 is widely used in scientific research due to its versatility. Some of its applications include:
Organic Synthesis: Used as an ethylating agent to introduce ethyl groups into various organic molecules.
Pharmaceuticals: Employed in the synthesis of active pharmaceutical ingredients and intermediates.
Material Science: Utilized in the preparation of specialized polymers and materials with unique properties.
Biological Studies: Used as a reagent in the study of biochemical pathways and mechanisms.
Mecanismo De Acción
The mechanism of action of iodoethane-2-D1 primarily involves its reactivity as an alkylating agent. The iodine atom is a good leaving group, making the compound highly reactive in nucleophilic substitution reactions. This reactivity allows this compound to transfer its ethyl group to various nucleophiles, facilitating the formation of new chemical bonds.
Comparación Con Compuestos Similares
Similar Compounds
Bromoethane (C2H5Br): Similar in structure but contains a bromine atom instead of iodine.
Chloroethane (C2H5Cl): Contains a chlorine atom and is less reactive than iodoethane-2-D1.
Fluoroethane (C2H5F): Contains a fluorine atom and is the least reactive among the halogenated ethanes.
Uniqueness
This compound is unique due to the presence of the iodine atom, which makes it more reactive compared to its bromo, chloro, and fluoro counterparts. This increased reactivity is beneficial in various synthetic applications, allowing for more efficient and selective chemical transformations.
Propiedades
Fórmula molecular |
C2H5I |
|---|---|
Peso molecular |
156.97 g/mol |
Nombre IUPAC |
1-deuterio-2-iodoethane |
InChI |
InChI=1S/C2H5I/c1-2-3/h2H2,1H3/i1D |
Clave InChI |
HVTICUPFWKNHNG-MICDWDOJSA-N |
SMILES isomérico |
[2H]CCI |
SMILES canónico |
CCI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


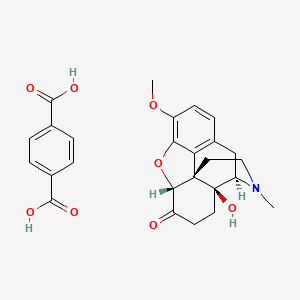
![Sodium 6-amino-5-[[3-[(ethylphenylamino)sulphonyl]-4-methylphenyl]azo]-4-hydroxynaphthalene-2-sulphonate](/img/structure/B13757697.png)
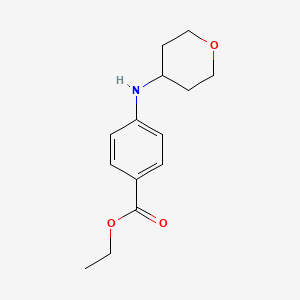
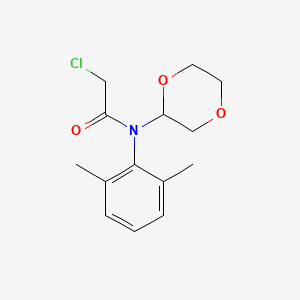

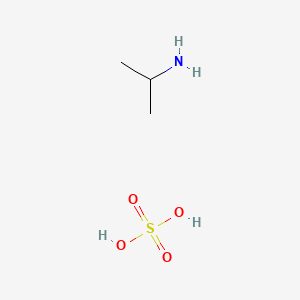

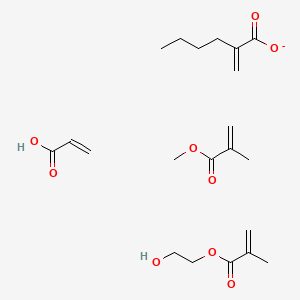
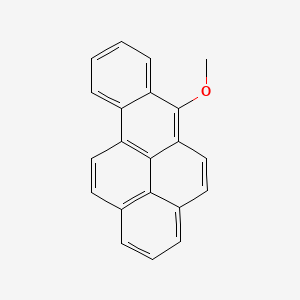

![6-(Dimethylamino)imidazo[1,2-b]pyridazine-2-carbaldehyde](/img/structure/B13757744.png)
